Bienvenue dans la boutique en ligne BenchChem!

N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide

Anticancer 1,3,4-oxadiazole Cinnamamide

This 1,3,4-oxadiazole–cinnamamide hybrid (CAS 1396892-69-5) features a 6-methylpyridin-2-yl substituent that provides a unique H-bonding and π-stacking profile not replicated by simpler phenyl or halophenyl analogs. Procure this exact structure to maintain target engagement fidelity and experimental reproducibility in anticancer, kinase profiling, or in silico target-fishing studies. Essential for SAR expansion beyond 4-methoxyphenyl (IC50 1.08 µM) and 4-chlorophenyl (30.23% inhibition) congeners.

Molecular Formula C17H14N4O2
Molecular Weight 306.325
CAS No. 1396892-69-5
Cat. No. B2818263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide
CAS1396892-69-5
Molecular FormulaC17H14N4O2
Molecular Weight306.325
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C17H14N4O2/c1-12-6-5-9-14(18-12)16-20-21-17(23-16)19-15(22)11-10-13-7-3-2-4-8-13/h2-11H,1H3,(H,19,21,22)/b11-10+
InChIKeyHLVVQDOHEMHULJ-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide (CAS 1396892-69-5) – Procurement-Relevant Identity and Compound Class


N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide (CAS 1396892-69-5) is a synthetic small molecule belonging to the class of 1,3,4-oxadiazole–cinnamamide hybrids [1]. Its structure features a 1,3,4-oxadiazole core substituted at the 5-position with a 6-methylpyridin-2-yl group and at the 2-position with a cinnamamide (3-phenylprop-2-enamide) moiety. This scaffold is of interest in medicinal chemistry because both the 1,3,4-oxadiazole and cinnamamide pharmacophores have independently demonstrated anticancer, antimicrobial, and anti-inflammatory activities [1]. However, publicly available primary research data specific to this exact compound remain extremely limited; the molecule is currently offered primarily through chemical vendor catalogues, and its differentiation from close analogs must be inferred from class-level structure–activity relationships (SAR) rather than from dedicated head-to-head studies.

Why Generic 1,3,4-Oxadiazole–Cinnamamide Hybrids Cannot Replace N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide


The biological activity of 1,3,4-oxadiazole–cinnamamide hybrids is exquisitely sensitive to the nature and position of substituents on both the oxadiazole and cinnamamide rings [1]. In a recent series of 19 closely related hybrids (compounds 5–23), the percentage inhibition against MCF-7 breast cancer cells varied from negligible to 30.23% solely as a function of aryl/heteroaryl substitution [1]. The 6-methylpyridin-2-yl substituent present in the target compound introduces a unique hydrogen-bonding and π-stacking profile that cannot be replicated by simple phenyl, halophenyl, or other heteroaryl analogs. Generic substitution within this class therefore carries a high risk of altering target engagement, ADME properties, and ultimately experimental reproducibility. Procurement of the exact structure is essential for any study aiming to build on structure–activity relationships established with this specific substitution pattern.

Quantitative Evidence Guide for N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide vs. Structural Analogs


Antiproliferative Activity in MCF-7 Breast Cancer Cells – Class-Level SAR Context

No direct, publicly available antiproliferative data exist for the exact compound N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide. However, a closely related series of 1,3,4-oxadiazole–cinnamamide hybrids (compounds 5–23) was evaluated against MCF-7 breast cancer cells via MTT assay [1]. Within this series, compound 23 (bearing a 4-chlorophenyl oxadiazole substituent) achieved 30.23% inhibition, while compound 8 (with a 4-methoxyphenyl group) exhibited an IC50 of 1.08 µM [1]. The 6-methylpyridin-2-yl group in the target compound is expected, based on DFT and docking studies of the series, to modulate electron density and hydrogen-bonding capacity, potentially altering both potency and selectivity relative to these published benchmarks. Until head-to-head experimental comparison is conducted, procurement decisions must rely on this class-level SAR inference.

Anticancer 1,3,4-oxadiazole Cinnamamide

Structural Differentiation from Closest CAS-Listed Analogs

The target compound is structurally distinguished from its closest commercially available analogs by the presence of a 6-methylpyridin-2-yl group on the oxadiazole ring. For example, N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide (CAS 862809-20-9) replaces the pyridine with a tetrahydronaphthalene moiety, while N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide (CAS not specified in public data) substitutes the cinnamamide with an isoxazole carboxamide [1]. The pyridyl nitrogen and methyl substituent in the target compound create a distinct electrostatic and steric environment that is predicted to influence target binding and metabolic stability differently than the bulkier, more lipophilic tetrahydronaphthalene analog. Quantitative activity data for these specific analogs are likewise absent from the public domain.

Chemical structure Oxadiazole Analog comparison

Physicochemical and Drug-Likeness Profile – In Silico Class Benchmarking

The 2025 Rasras et al. study performed ADME and drug-likeness calculations (SwissADME) on the 19 synthesized 1,3,4-oxadiazole–cinnamamide hybrids [1]. All compounds in the series, including those with heteroaryl substituents, complied with Lipinski's Rule of Five and showed high gastrointestinal absorption potential. While the target compound was not explicitly included in this published set, its molecular weight (C17H14N4O2, ~306.3 g/mol) and heteroaryl nature place it within the favorable property space defined by the series. The 6-methylpyridin-2-yl substituent is expected to lower logP relative to the tetrahydronaphthalene analog, potentially improving aqueous solubility but also altering membrane permeability.

Drug-likeness ADME In silico

Application Scenarios for N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide Based on Current Evidence


Medicinal Chemistry SAR Expansion Campaigns

This compound is best positioned as a building block for systematic SAR studies aiming to probe the effect of the 6-methylpyridin-2-yl substituent on anticancer activity within the 1,3,4-oxadiazole–cinnamamide class [1]. Its procurement is justified when the research goal is to generate the missing head-to-head biological data that would distinguish it from published analogs such as the 4-methoxyphenyl (compound 8, IC50 = 1.08 µM) and 4-chlorophenyl (compound 23, 30.23% inhibition) congeners.

Computational Chemistry and Molecular Docking Studies

The distinct hydrogen-bonding capacity of the pyridyl nitrogen makes this compound suitable for in silico target-fishing and molecular docking experiments, particularly against targets such as thymidine phosphorylase (PDB ID: 1UOU) that were used in the class-level docking study [1]. The compound can serve as a probe to validate whether the 6-methylpyridin-2-yl group improves binding scores relative to phenyl-substituted analogs.

Chemical Probe for Kinase or Nuclear Receptor Profiling

Given the presence of both a heteroaryl oxadiazole and a cinnamamide Michael acceptor, the compound may act as a covalent or non-covalent ligand for kinases or nuclear receptors. Procurement is warranted for broad-panel selectivity profiling (e.g., kinase panel screens) where the 6-methylpyridin-2-yl substitution is hypothesized to enhance selectivity over the tetrahydronaphthalene analog (CAS 862809-20-9) [2].

Pre-formulation and Physicochemical Profiling

The compound can be used in pre-formulation studies (solubility, logP determination, stability assays) to experimentally verify the in silico ADME predictions reported for the oxadiazole–cinnamamide class [1]. This application is relevant for industrial users interested in early-stage developability assessment of this scaffold.

Quote Request

Request a Quote for N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.